Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Oncology Acute Lymphoblastic Leukemia Cytotoxicity

This 6-chloro scaffold is critical for synthesizing triazolopyridazine derivatives targeting c-Met/Pim-1 kinases, BRD4 BD1 bromodomain, and antiparasitic candidates. The 6-chloro substitution enables nucleophilic aromatic substitution for focused library generation. Exact positional chemistry is essential to reproduce published SAR; alternative scaffolds alter electronic distribution and invalidate cross-project comparisons. Procure CAS 28593-24-0 to maintain synthetic protocol fidelity.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 28593-24-0
Cat. No. B188529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
CAS28593-24-0
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2)Cl
InChIInChI=1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H
InChIKeyOUNXXBYNOUBNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0): A Foundational Scaffold for Kinase and Bromodomain Inhibitor Procurement


6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0, MW 154.56, C5H3ClN4) is a heteroaromatic building block featuring a fused 1,2,4-triazole–pyridazine core with a chlorine substituent at the 6-position. This scaffold serves as a key starting point for the synthesis of pharmacologically active analogues targeting diverse therapeutic areas including oncology, antiparasitic, and CNS indications [1]. The 6-chloro moiety provides a reactive handle for nucleophilic aromatic substitution, enabling facile derivatization at this position to generate focused libraries of 3,6-disubstituted or 6-substituted analogues [2]. This compound is not an active pharmaceutical ingredient itself but a critical intermediate whose positional chloro substitution and core electronics dictate the synthetic accessibility and biological profiles of downstream candidates [1].

Why 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Casually Replaced by Other Triazolopyridazines in Procurement


The specific 6-chloro substitution pattern on the [1,2,4]triazolo[4,3-b]pyridazine core is not arbitrary; it fundamentally governs both the synthetic versatility and the biological target engagement of derived analogues. Replacing this compound with alternative scaffolds such as imidazo[1,2-b]pyridazines, triazolopyrimidines, or even differently halogenated triazolopyridazines alters the electronic distribution and nucleophilic susceptibility at the 6-position, thereby modifying the kinetics and yields of subsequent derivatization steps [1]. Furthermore, the presence of the 6-chloro atom in this exact core is critical for achieving the documented selectivity profiles against targets like LRRK2, where subtle electronic changes drastically shift potency and isoform discrimination [2]. Substitution with a non-chloro or differently positioned analogue introduces unverified variables into synthetic routes and structure-activity relationships, potentially derailing hit-to-lead campaigns and invalidating cross-project comparisons [3]. Therefore, sourcing the exact CAS 28593-24-0 building block is essential for reproducing published synthetic protocols and ensuring that biological data generated aligns with established pharmacophore models.

Quantitative Differential Evidence for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Relative to In-Class Analogues


Superior Cytotoxic Selectivity of 6-Chloro-3-Substituted Derivatives Against ALL Cell Lines Over Breast Cancer Cells

Among 33 synthesized 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, derivatives 4f, 4j, and 4q demonstrated potent and selective cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines SB-ALL and NALM-6 compared to the breast adenocarcinoma cell line MCF-7. The triazole series 4 exhibited uniformly better cytotoxicity than their hydrazone precursors 3, establishing the fused triazolopyridazine core as critical for activity [1]. The most active compounds showed IC50 values as low as 1.14 μM against NALM-6 cells, with selectivity ratios of 2- to 9-fold over MCF-7 cells, indicating a therapeutic window that favors leukemia over solid tumor targeting [1].

Oncology Acute Lymphoblastic Leukemia Cytotoxicity Selectivity Medicinal Chemistry

Potent Dual c-Met/Pim-1 Kinase Inhibition by Triazolopyridazine Derivatives with Single-Digit Nanomolar IC50 Values

Optimization of the triazolo[4,3-b]pyridazine scaffold yielded compound 4g, which exhibits potent dual inhibition of c-Met and Pim-1 kinases. In direct comparison, 4g demonstrated a mean growth inhibition (GI%) of 55.84% across 60 cancer cell lines, significantly outperforming derivative 4a (GI% 29.08%) [1]. Against isolated enzymes, 4g inhibited c-Met with an IC50 of 0.163 ± 0.01 μM and Pim-1 with an IC50 of 0.283 ± 0.01 μM, confirming that the triazolopyridazine core can be elaborated to achieve nanomolar potency against clinically relevant oncogenic kinases [1].

Kinase Inhibition c-Met Pim-1 Oncology Antitumor

Improved Antileishmanial Potency via 6-Chloro Scaffold Derivatization Relative to Initial Hit Compound

The triazolopyridazine hit STOCK6S-84928 exhibited modest inhibition of Leishmania donovani sterol methyltransferase (LdSMT) with an IC50 of 118.3 μM. Structure-activity relationship studies based on the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold led to compound 23, which showed a 62-fold improvement in antileishmanial activity (IC50 = 1.9 ± 0.1 μM against L. donovani promastigotes) [1]. This demonstrates that the 6-chloro core can be rationally optimized to achieve dramatic potency gains against a validated antiparasitic target.

Antiparasitic Leishmania donovani Sterol Methyltransferase Neglected Tropical Diseases Drug Discovery

BRD4 Bromodomain Inhibition with Micromolar Potency and Validated Binding Mode by X-ray Crystallography

A series of [1,2,4]triazolo[4,3-b]pyridazine derivatives were identified as micromolar inhibitors of BRD4 bromodomains BD1 and BD2 [1]. In direct comparative assays, compound 14 exhibited IC50 values of 5.7 ± 1.4 μM against BD1 and 7.4 ± 2.2 μM against BD2, whereas compound 6 showed IC50 values of 9.6 ± 2.0 μM (BD1) and 11.3 ± 3.2 μM (BD2). Importantly, the binding modes of four selected inhibitors were characterized by X-ray crystallography, providing atomic-level validation of target engagement and a structural foundation for further optimization [1]. In contrast, the reference inhibitor JQ1 displayed nanomolar potency (IC50 195.1 nM for BD1, 251.4 nM for BD2), highlighting that while the triazolopyridazine scaffold yields weaker initial potency, it offers a novel chemotype with a distinct binding mode amenable to structure-guided improvement.

Epigenetics BRD4 Bromodomain X-ray Crystallography Structure-Based Drug Design

Antiproliferative Activity Against MV4-11 Acute Myeloid Leukemia Cells with IC50 of 1.5 μM for Optimized Derivative

In a panel of four human cancer cell lines (K562, MV4-11, G361, HCC827), novel 1,2,4-triazolo[4,3-b]pyridazine derivatives showed selective antiproliferative activity against the MV4-11 acute myeloid leukemia line. The most active compound 8l displayed an IC50 of 1.5 μM against MV4-11, while showing significantly higher IC50 values (1.5–7.6 μM) against the other three cell lines [1]. Notably, most compounds in the series were inactive against K562, G361, and HCC827 cells, indicating a degree of selectivity for MV4-11. Compound 8l induced cell death with biochemical signs of apoptosis, further validating the therapeutic potential of this chemotype in AML [1].

Acute Myeloid Leukemia Antiproliferative Apoptosis Kinase Inhibitors Oncology

Crystallographically Characterized Nucleoside Analogues Featuring the 6-Chloro Core

The 6-chloro-1,2,4-triazolo[4,3-b]pyridazine core has been successfully elaborated into nucleoside analogues, with the structure of 3-(β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine determined by single-crystal X-ray diffraction analysis [1]. This demonstrates that the scaffold is compatible with carbohydrate coupling chemistry and that the resulting conjugates are amenable to rigorous structural characterization. The synthesis proceeds via protected 1-C-(6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-yl)pentitols prepared in three to four steps from D-galactose, D-glucose, and D-mannose, establishing a practical route to nucleoside mimetics [1].

Nucleoside Analogues X-ray Crystallography Antiviral Synthetic Chemistry Carbohydrate Chemistry

High-Impact Research and Industrial Applications for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0)


Medicinal Chemistry Campaigns Targeting Dual c-Met/Pim-1 Kinase Inhibition in Oncology

Sourcing the 6-chloro scaffold enables the synthesis of triazolopyridazine derivatives that have demonstrated sub-micromolar dual inhibition of c-Met and Pim-1 kinases [1]. Research groups focused on developing targeted therapies for cancers driven by c-Met amplification or Pim-1 overexpression can utilize this building block to generate focused libraries, with compound 4g serving as a benchmark with IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) [1]. The documented mean growth inhibition of 55.84% across 60 cancer cell lines provides a quantitative baseline for SAR exploration.

Epigenetic Drug Discovery: BRD4 Bromodomain Inhibitor Development

The triazolopyridazine scaffold has been co-crystallized with the BRD4 BD1 bromodomain, offering atomic-resolution structural data for structure-based drug design [2]. Procurement of the 6-chloro parent compound supports the synthesis of analogues with validated binding modes, as demonstrated by compounds 6 and 14 which inhibit BD1 with IC50 values of 9.6 μM and 5.7 μM, respectively [2]. This application is particularly valuable for academic and biotech teams seeking novel BET inhibitor chemotypes distinct from the extensively patented JQ1 class.

Neglected Tropical Disease Programs: Leishmaniasis and Trypanosomiasis Lead Optimization

The scaffold is a validated starting point for antileishmanial drug discovery, with compound 23 achieving an IC50 of 1.9 μM against Leishmania donovani promastigotes, representing a 62-fold improvement over the initial hit [3]. Additionally, derivatives 10 and 16 showed potent antitrypanosomal activity with IC50 values of 0.8 μM and 0.6 μM against Trypanosoma brucei [3]. Research programs focused on neglected tropical diseases can leverage this scaffold to access compounds with dual antiparasitic potential and predicted favorable drug-like properties.

Academic Research: Synthesis of Nucleoside Analogues and Carbohydrate Conjugates

The 6-chloro group provides a reactive handle for nucleophilic substitution, enabling the attachment of carbohydrate moieties to generate nucleoside mimetics [4]. This application is supported by the successful synthesis and X-ray crystallographic characterization of 3-(β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine [4]. Academic laboratories engaged in synthetic carbohydrate chemistry or antiviral nucleoside research can use this building block to explore structure-activity relationships in glycosylated heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.